

Guide to the Stereochemical Confirmation of Aureonitol

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Compound of Interest

Compound Name: Aureonitol

Cat. No.: B1264973

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This guide provides a comparative analysis of the originally proposed and the revised, now confirmed, stereochemistry of the natural product **Aureonitol**. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthetic verification of complex molecular structures.

Introduction

Aureonitol is a tetrahydrofuran derivative isolated from various natural sources, including the plant *Helichrysum aureonitens* and fungi of the *Chaetomium* genus.^{[1][2]} Initially, its structure was proposed to have an all-syn arrangement of substituents on the tetrahydrofuran ring.^[3] However, subsequent research and total synthesis have led to a revision of this assignment. This guide details the experimental evidence that definitively established the correct stereochemistry of (-)-**Aureonitol** as (2S,3R,4S).^{[1][4]}

Comparison of Proposed Structures

The key difference between the originally proposed and the revised structures of **Aureonitol** lies in the relative stereochemistry at the C3 position of the tetrahydrofuran ring.

- Originally Proposed Structure: (2S,3S,4S) - all-syn configuration.
- Revised and Confirmed Structure: (2S,3R,4S) - anti relationship between the substituents at C2 and C3.

The conclusive evidence for the revised structure came from a total synthesis approach where both the all-syn and the anti diastereomers were synthesized and their spectroscopic data were compared to that of the natural product.

Experimental Data

The primary method for confirming the stereochemistry of **Aureonitol** was Nuclear Magnetic Resonance (NMR) spectroscopy. The ^1H NMR data of the synthesized diastereomers were compared with the data reported for the natural product.

Table 1: Comparison of ^1H NMR Data for **Aureonitol** Diastereomers

Proton	Originally Proposed (all-syn) Diastereomer ¹ H NMR Chemical Shift (δ) in CDCl ₃	Revised (2S,3R,4S) Diastereomer ¹ H NMR Chemical Shift (δ) in CDCl ₃	Natural Aureonitol ¹ H NMR Chemical Shift (δ) in CDCl ₃
H-2	Not explicitly stated, but noted as markedly different from natural product	~4.6 ppm	~4.6 ppm
H-3	Not explicitly stated, but noted as markedly different from natural product	~3.8 ppm	~3.8 ppm
H-4	Not explicitly stated, but noted as markedly different from natural product	~2.5 ppm	~2.5 ppm
H-5a	Not explicitly stated, but noted as markedly different from natural product	~3.9 ppm	~3.9 ppm
H-5b	Not explicitly stated, but noted as markedly different from natural product	~3.6 ppm	~3.6 ppm

Note: The ¹H NMR data for the synthesized (2S,3R,4S) diastereomer was found to be identical to that of the natural product isolated from various sources. In contrast, the NMR data for the synthesized all-syn diastereomer showed significant differences, particularly in the chemical shifts of the protons on the tetrahydrofuran ring.

Experimental Protocols

The confirmation of **Aureonitol**'s stereochemistry was achieved through a multi-step total synthesis. The key steps and methodologies are outlined below.

1. Synthesis of the Tetrahydrofuran Core:

A crucial step in the synthesis was a stereoselective intramolecular allylation of an allylsilane with an aldehyde. This reaction established the stereocenters on the tetrahydrofuran ring. The major diastereoisomer obtained from this cyclization possessed the desired (2S,3R,4S) relative stereochemistry.

2. Synthesis of the all-syn Diastereomer:

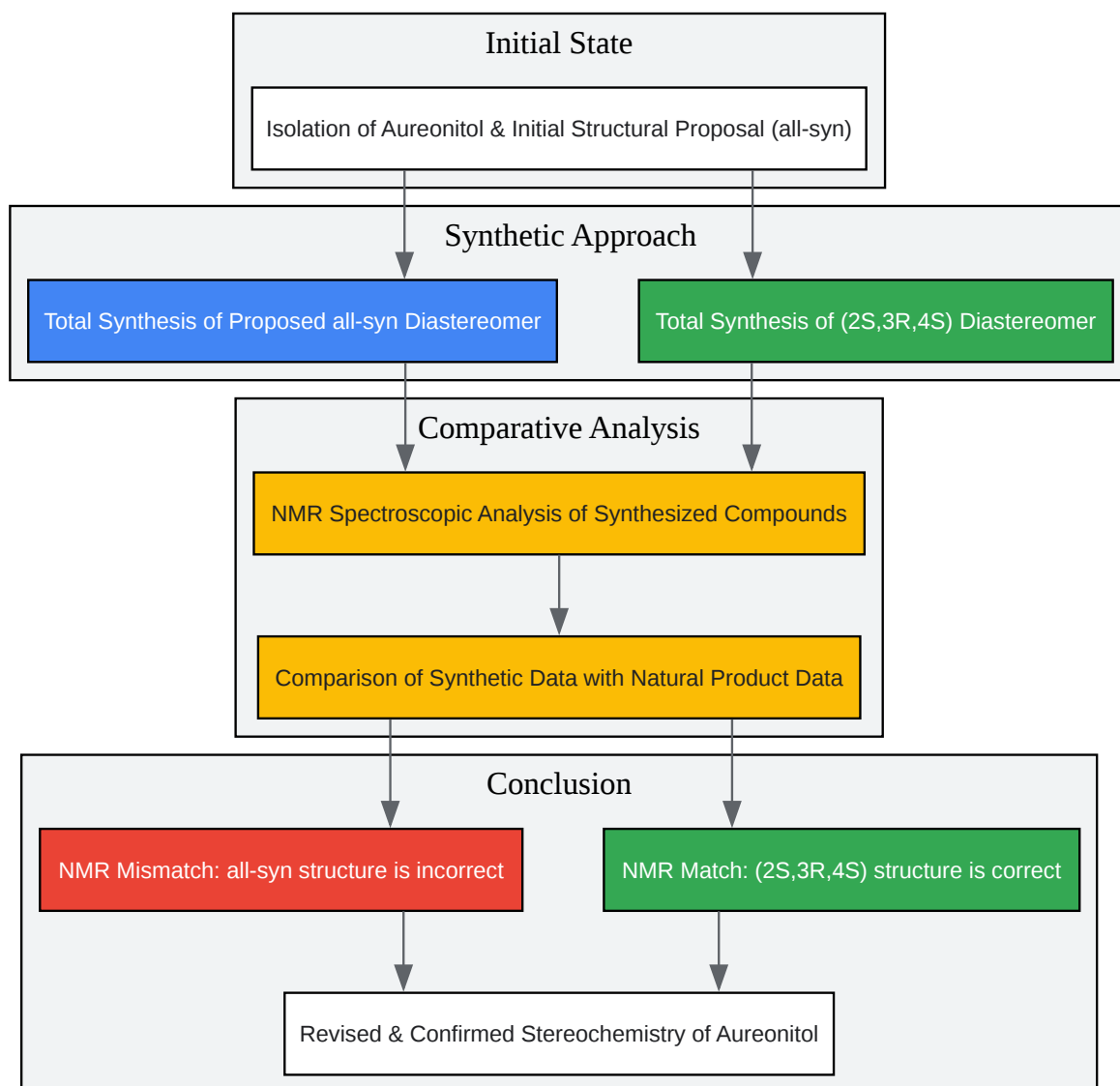
To disprove the initially proposed structure, the all-syn diastereomer was also synthesized. This was achieved through an oxidation-reduction sequence starting from the confirmed (2S,3R,4S) structure. The hydroxyl group at C3 was oxidized to a ketone and then reduced with a bulky reducing agent (L-selectride) to yield the epimerized all-syn product.

3. Spectroscopic Analysis:

^1H and ^{13}C NMR spectra of both synthesized diastereomers were recorded in various solvents (CDCl_3 , CD_3OD , and C_6D_6). These spectra were then meticulously compared with the published NMR data for natural **Aureonitol**. The identical spectral data between the synthesized (2S,3R,4S) compound and the natural product confirmed the revised stereochemical assignment.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical process undertaken to confirm the stereochemistry of **Aureonitol**.



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Caption: Workflow for the stereochemical confirmation of **Aureonitol**.

Conclusion

The stereochemistry of **Aureonitol** has been unequivocally established as (2S,3R,4S) through total synthesis and comparative NMR spectroscopy. The initial proposal of an all-syn configuration was proven incorrect by synthesizing the corresponding diastereomer and

demonstrating that its spectroscopic data did not match that of the natural product. This work highlights the power of total synthesis as a tool for the definitive structural elucidation of complex natural products.

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